5-bromo-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a bromine atom, a methoxy group, and a pyrrolidinone moiety attached to a phenyl ring, which is further connected to a furan-2-carboxamide structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base, such as sodium methoxide.
Pyrrolidinone Formation: The pyrrolidinone moiety can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Furan-2-carboxamide Formation: The final step involves the coupling of the brominated, methoxylated phenyl ring with furan-2-carboxylic acid or its derivatives using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace the bromine atom or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination, sodium methoxide for methoxylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
5-bromo-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-hydroxy-3-methoxybenzaldehyde: Shares the bromine and methoxy groups but differs in the overall structure and functional groups.
5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde: Contains a bromine atom and a benzoyl group but has an indole scaffold instead of a furan carboxamide structure.
Uniqueness
5-bromo-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H15BrN2O4 |
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Molecular Weight |
379.20 g/mol |
IUPAC Name |
5-bromo-N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15BrN2O4/c1-22-10-4-5-12(19-8-2-3-15(19)20)11(9-10)18-16(21)13-6-7-14(17)23-13/h4-7,9H,2-3,8H2,1H3,(H,18,21) |
InChI Key |
CNIVARCFUVXRHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCCC2=O)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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